molecular formula C7H8N4O B1530189 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide CAS No. 1183480-49-0

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Cat. No. B1530189
M. Wt: 164.16 g/mol
InChI Key: OBGWZHDAPARIID-UHFFFAOYSA-N
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Description

“2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide” is a chemical compound with the CAS Number: 1183480-49-0 . It has a molecular weight of 164.17 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of cyanoacetamides like “2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide” can be carried out in several ways . One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The InChI code for “2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide” is 1S/C7H8N4O/c1-11-5-3-6 (10-11)9-7 (12)2-4-8/h3,5H,2H2,1H3, (H,9,10,12) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide” is a powder that is stored at room temperature . It has a molecular weight of 164.17 .

Scientific Research Applications

  • Field : Organic Chemistry
  • Application : “2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide” is a type of N-cyanoacetamide, which are important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
  • Method : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
  • Results : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists .

Future Directions

The future directions for “2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide” and similar compounds could involve further structure optimization and in-depth studies as potential chemotherapeutic agents . They could also be explored for their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-(1-methylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-5-3-6(10-11)9-7(12)2-4-8/h3,5H,2H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGWZHDAPARIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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